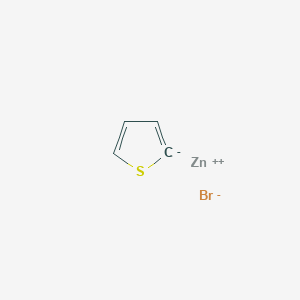

zinc;2H-thiophen-2-ide;bromide

Description

Historical Development and Evolution of Organozinc Reagents in Modern Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.org This pioneering work predates the more commonly known Grignard reagents and marked a significant milestone in the field of organometallic chemistry. wikipedia.orgsigmaaldrich.com Initially, the high reactivity and pyrophoric nature of many organozinc compounds presented handling challenges, often requiring preparation using air-free techniques. wikipedia.org

Over the decades, the perception of organozinc reagents has evolved from being highly reactive and difficult to handle to becoming indispensable tools in C-C bond formation. acs.org A significant advancement came with the development of methods to prepare more stable and functional-group-tolerant organozinc reagents. The discovery of "Rieke Zinc," a highly reactive form of zinc metal, enabled the direct reaction of zinc with alkyl, aryl, and vinyl bromides or chlorides, a process not feasible with less activated zinc. sigmaaldrich.comsigmaaldrich.com This breakthrough allowed for the synthesis of functionalized organozinc reagents that can tolerate sensitive groups like nitriles, esters, and ketones. sigmaaldrich.comsigmaaldrich.com

Today, organozinc reagents are widely used in various pivotal organic reactions, including:

Negishi Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organohalide. wikipedia.orgsigmaaldrich.com

Fukuyama Coupling: A palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.org

Reformatsky Reaction: This reaction uses an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxyester. wikipedia.org

Simmons-Smith Reaction: This reaction employs an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes.

Barbier Reaction: Similar to the Grignard reaction, it involves the reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. wikipedia.org

The relatively low reactivity of organozinc compounds compared to their organolithium or Grignard counterparts, once seen as a drawback, is now recognized as a key advantage, offering higher selectivity and functional group compatibility. acs.org

Significance of Thiophene (B33073) and its Derivatives in Heterocyclic Chemistry

Thiophene (C₄H₄S) is an aromatic five-membered heterocyclic compound containing a sulfur atom. wikipedia.orgderpharmachemica.com First discovered by Victor Meyer in 1883 as a contaminant in benzene (B151609) derived from coal tar, thiophene and its derivatives have become crucial building blocks in numerous areas of chemistry. derpharmachemica.combritannica.com Its aromaticity, comparable to that of benzene, dictates its reactivity, which is characterized by extensive substitution reactions. wikipedia.orgnumberanalytics.com

The significance of thiophene stems from several key aspects:

Bioisosterism: The thiophene ring is often used as a bioisostere for the benzene ring in medicinal chemistry. This substitution can maintain or improve the biological activity of a compound while altering its physicochemical properties. wikipedia.orgrroij.com Notable examples include the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam, and the potent opioid analgesic sufentanil, a thiophene analog of fentanyl. wikipedia.orgrroij.com

Pharmaceutical and Agrochemical Applications: Thiophene derivatives are integral components of many pharmaceuticals and agrochemicals. derpharmachemica.comrroij.com They are found in natural products and are incorporated into a wide array of pharmacologically active compounds. derpharmachemica.com

Materials Science: Thiophene-based polymers, such as polythiophenes, are important organic semiconductors used in electronic devices like organic field-effect transistors (OFETs) and solar cells. sigmaaldrich.com

Coordination Chemistry: Thiophenes can act as ligands in organometallic complexes, although they are generally considered poor donors to most transition metal ions. researchgate.net

The synthesis of thiophenes can be achieved through various methods, including the Paal-Knorr synthesis, the Gewald reaction, and the Volhard–Erdmann cyclization. wikipedia.org

Contextualization of Zinc-Thiophene Interactions within Organometallic Frameworks

The interaction between zinc and thiophene gives rise to organometallic reagents like 2-thienylzinc bromide, which combine the reactivity of an organozinc compound with the structural and electronic properties of the thiophene ring. sigmaaldrich.com These reagents are typically prepared through the oxidative addition of activated zinc to a halothiophene, such as 2-bromothiophene (B119243).

The carbon-zinc bond in 2-thienylzinc bromide is polarized, with the carbon atom bearing a partial negative charge, making it nucleophilic. This allows it to participate in various cross-coupling reactions, serving as a thienyl anion equivalent.

The coordination chemistry of thiophene with transition metals reveals several possible binding modes, including coordination through the sulfur atom or through the π-system of the ring. researchgate.net In the context of zinc complexes, the nature of the interaction can vary. While thiophene itself is a weak ligand, deprotonation to form a thienyl group, as in 2-thienylzinc bromide, creates a strong covalent bond between the carbon of the thiophene ring and the zinc atom. rroij.com

Research has explored the synthesis and characterization of various zinc complexes with thiophene-derived ligands. acs.orgnih.govrsc.org These studies provide insights into the structural and electronic properties of these compounds, which are crucial for their application in areas such as catalysis and materials science. For example, zinc(II) complexes with thiophene-based salphen-type ligands have been investigated as high-performance materials for organic field-effect transistors. rsc.org

Chemical Compound Information

The primary compound of focus in this article is zinc;2H-thiophen-2-ide;bromide . Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₃BrSZn |

| Molecular Weight | 228.43 g/mol sigmaaldrich.com |

| CAS Number | 45438-80-0 sigmaaldrich.com |

| Appearance | Typically handled as a solution |

| Common Form | 0.5 M solution in tetrahydrofuran (B95107) (THF) sigmaaldrich.com |

| SMILES String | Br[Zn]c1cccs1 sigmaaldrich.com |

| InChI Key | KBBMRTYVFOYNIW-UHFFFAOYSA-M sigmaaldrich.com |

Applications in Synthesis

2-Thienylzinc bromide serves as a valuable reagent in organic synthesis. Some of its documented applications include:

As a starting material for the synthesis of heteroaryl sulfonamides. sigmaaldrich.com

As a substrate in the preparation of naphthacenodithiophene-derived polymers for use in transistors and solar cells. sigmaaldrich.com

As an intermediate in the synthesis of isoquinoline-derived inhibitors. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3BrSZn |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

zinc;2H-thiophen-2-ide;bromide |

InChI |

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

KRDONBTWAGIZME-UHFFFAOYSA-M |

Canonical SMILES |

C1=CS[C-]=C1.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Thiophene Bromide Derivatives

Direct Metalation Approaches

Direct metalation involves the reaction of an organic halide with metallic zinc to form the corresponding organozinc compound. This method is attractive for its straightforwardness, but its effectiveness is highly dependent on the reactivity of the zinc metal and the substrate.

Direct Insertion of Activated Zinc into Bromothiophenes and Iodothiophenes

The direct insertion of zinc into the carbon-halogen bond of halothiophenes is a fundamental method for preparing thienylzinc halides. The reactivity of the starting halothiophene follows the expected trend, with iodothiophenes being more reactive than bromothiophenes. The success of this reaction often hinges on the activation of the zinc metal, as commercial zinc powder is typically coated with a passivating layer of zinc oxide.

Activation can be achieved through various methods, including washing with acids, treatment with reagents like 1,2-dibromoethane, or using Rieke® zinc, a highly reactive form of zinc powder. The reaction involves the oxidative addition of the halothiophene to the zinc metal surface. For instance, the reaction of 2-iodothiophene (B115884) with activated zinc powder in a solvent like tetrahydrofuran (B95107) (THF) affords 2-thienylzinc iodide.

Recent studies have highlighted the mechanistic complexities of this "simple" insertion. Research has shown that organozinc intermediates can persist on the zinc surface, and their solubilization can be the rate-determining step. acs.org Additives are often crucial for overcoming this and facilitating the release of the soluble organozinc reagent into the solution. acs.orgnih.gov

Regioselective Zincation Utilizing Advanced Base Systems (e.g., TMPZn-mediated)

An alternative to direct insertion is directed metalation, or zincation, which involves the deprotonation of a C-H bond by a strong zinc-based amide. This approach offers excellent regioselectivity, dictated by the position of directing groups on the thiophene (B33073) ring or the inherent acidity of specific protons.

A powerful class of reagents for this purpose are mixed lithium/zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP). Reagents like TMPZnCl·LiCl have proven highly effective for the regioselective zincation of various aromatic and heterocyclic substrates, including thiophenes. hw.ac.ukresearchgate.net These bases exhibit high kinetic activity and solubility, allowing metalations to occur under mild conditions. researchgate.net

For example, the zincation of a substituted thiophene can be directed to a specific position by a coordinating functional group. The resulting zincated intermediate is formed with high regioselectivity that might not be achievable through other methods. nih.gov This strategy is particularly valuable for preparing functionalized thienylzinc reagents that are inaccessible through halogen-metal exchange due to the absence of a suitable halogen atom at the desired position. The use of these advanced base systems has significantly expanded the scope of substrates that can be functionalized via C-H activation. hw.ac.uk

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange is a versatile and widely used method for the synthesis of organozinc reagents. It involves the reaction of an organic halide with a diorganozinc compound or an activated zincate complex. This method is known for its mild reaction conditions and remarkable tolerance of sensitive functional groups. nih.gov

Iodine-Zinc Exchange Protocols and Their Catalytic Enhancement

The iodine-zinc exchange is a rapid and efficient reaction, driven by the formation of a more stable organozinc species. wikipedia.orgstackexchange.com Reagents like diisopropylzinc (B128070) (i-Pr₂Zn) or diethylzinc (B1219324) (Et₂Zn) are commonly employed. lookchem.com The reaction proceeds smoothly for various aryl and heteroaryl iodides, including iodothiophenes, often reaching completion at room temperature or below.

A significant advancement in this area is the use of catalysts to accelerate the exchange. Transition metals, particularly copper salts like copper(I) iodide (CuI), have been shown to dramatically increase the reaction rate. nih.gov For example, treating an alkyl iodide with Et₂Zn in the presence of a catalytic amount of CuI can lead to a complete exchange under conditions where the uncatalyzed reaction is sluggish and incomplete. nih.gov Nucleophilic catalysts, such as lithium acetylacetonate (B107027) (Li(acac)), have also been developed to facilitate the exchange with diorganozinc reagents, further broadening the scope and utility of this method for creating highly functionalized diaryl- and diheteroarylzincs. researchgate.netresearchgate.net

Bromine-Zinc Exchange Reactions and Functional Group Compatibility

While less reactive than their iodo counterparts, bromothiophenes also readily undergo halogen-zinc exchange. This reaction often requires more reactive zinc reagents or longer reaction times. The development of highly reactive diorganozinc reagents complexed with lithium salts has been crucial for the efficient bromine-zinc exchange of a wide array of substrates. researchgate.net

A key advantage of the bromine-zinc exchange is its exceptional compatibility with a wide range of sensitive functional groups, such as esters, nitriles, ketones, and even aldehydes. nih.gov This tolerance is a direct result of the relatively low basicity and high covalency of the C-Zn bond. This allows for the preparation of complex, polyfunctional thienylzinc reagents that would not survive the harsher conditions associated with organolithium or Grignard reagents. The mildness of these reagents makes them indispensable tools in multi-step organic synthesis. researchgate.net

Role of Additives (e.g., LiCl, Li(acac), CuI) in Halogen-Zinc Exchange Kinetics and Reactivity

Additives play a crucial role in modulating the reactivity and kinetics of halogen-zinc exchange reactions. Their presence can lead to the formation of more reactive "ate" complexes or assist in the solubilization of organozinc species.

Lithium Acetylacetonate (Li(acac)): Li(acac) has emerged as a powerful nucleophilic catalyst for the iodine-zinc exchange. researchgate.netresearchgate.net It is presumed to function by forming a tetracoordinated zinc species, which is significantly more reactive and capable of undergoing the exchange reaction under milder conditions. This catalytic approach allows for the use of less reactive diorganozinc reagents and broadens the substrate scope. researchgate.net

Copper(I) Iodide (CuI): The addition of catalytic amounts of CuI significantly accelerates the iodine-zinc exchange. nih.gov This catalytic effect is particularly beneficial for less reactive substrates. Copper catalysis can reduce the required amount of the zinc reagent and lower reaction temperatures, making the process more efficient and economical. nih.gov The use of CuI is also instrumental in subsequent Negishi-type cross-coupling reactions, often performed in a one-pot sequence after the formation of the organozinc reagent. uni-muenchen.de

Interactive Data Tables

Table 1: Regioselective Zincation of Diazines using TMPZnX·LiX

| Substrate | Base | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| Pyrimidine | TMPZnCl·LiCl | 25 | 2 | 2-Zincated Pyrimidine | 85 | nih.gov |

| Pyridazine | TMPZnCl·LiCl | 70 | 16 | 3-Zincated Pyridazine | 78 | nih.gov |

| 4-Ph-Pyrimidine | TMPZnBr·LiBr | 25 | 2 | 2-Zincated-4-Ph-Pyrimidine | 90 | nih.gov |

Note: Yields are based on trapping with an electrophile (e.g., I₂ or allyl bromide).

Table 2: Halogen-Zinc Exchange Reactions and Additive Effects

| Substrate | Reagent | Additive (mol%) | Temp (°C) | Time | Product | Yield (%) | Ref. |

| 3-Iodoanisole | sBu₂Zn·2LiOR | None | RT | 1 min | Di(3-methoxyphenyl)zinc | >98 | researchgate.net |

| 4-Iodobenzonitrile | i-Pr₂Zn | Li(acac) (10) | 50 | 3 h | Di(4-cyanophenyl)zinc | 84 | researchgate.netresearchgate.net |

| Ethyl-4-iodobenzoate | Et₂Zn | CuI (0.3) | 50-55 | 8 h | Di(4-carbethoxyphenyl)zinc | 68 (after addition) | nih.gov |

| 2-Bromothiophene (B119243) | sBu₂Zn·2LiOR | None | RT | 5 min | Di(2-thienyl)zinc | >98 | researchgate.net |

Note: Yields are for the final trapped product after reaction with an electrophile.

Transmetalation Routes from Other Organometallic Species

Transmetalation, the exchange of an organic group from a more electropositive metal to a less electropositive one, stands as a cornerstone in the synthesis of functionalized organozinc reagents. This method is particularly valuable as it allows for the preparation of organozinc compounds with a wide array of functional groups that might be incompatible with direct zinc insertion methods. The process typically involves the initial formation of a more reactive organometallic species, such as an organolithium or organomagnesium compound, which is then reacted with a zinc halide, most commonly zinc bromide (ZnBr₂), to yield the desired organozinc halide. wikipedia.orgnih.gov The resulting organozinc reagents are generally less reactive and more selective than their organolithium or Grignard precursors, making them ideal for subsequent cross-coupling reactions. wikipedia.orglibretexts.org

Lithium-Zinc Transmetalation Strategies

The transmetalation from organolithium to organozinc species is a widely employed strategy for preparing functionalized zinc thiophene bromide derivatives. This method leverages the ease of preparing thienyl lithium intermediates through direct deprotonation or halogen-lithium exchange. nih.gov However, the high reactivity of organolithium compounds can limit the functional groups tolerated in the molecule. researchgate.net Transmetalating to the corresponding, more stable organozinc compound circumvents this limitation. wikipedia.orgresearchgate.net

The general procedure involves the generation of the organolithium species, which is then treated with an equimolar amount of anhydrous zinc bromide in a solvent like tetrahydrofuran (THF). researchgate.netresearchgate.net This rapid exchange produces the desired thienylzinc bromide derivative in situ. These organozinc reagents are often not isolated but are directly used in subsequent reactions, most notably in palladium-catalyzed Negishi cross-coupling reactions to form new carbon-carbon bonds with various aryl or alkenyl halides. wikipedia.orgresearchgate.net

A key advantage of this approach is the enhanced stability and selectivity of the resulting organozinc compound compared to its lithium precursor. wikipedia.org For instance, functionalized organolithium compounds that would otherwise react uncontrollably can be successfully converted into their zinc counterparts and subsequently coupled with electrophiles. Research has demonstrated that the palladium-catalyzed Negishi cross-coupling of these in situ generated thienylzinc reagents proceeds efficiently, whereas the reaction fails in the absence of the zinc salt or the palladium catalyst. researchgate.netresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Organozinc Reagents Derived from Lithium-Zinc Transmetalation researchgate.net

| Organolithium Precursor | Electrophile (Ar-Br) | Palladium Catalyst | Product |

| Lithiated Isochroman Derivative | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | 2-(2-(4-methoxyphenyl)ethyl)phenyl)methanol |

| Lithiated Phthalan Derivative | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₂(OAc)₂ | 1-((4-fluorophenyl)methyl)-2-(hydroxymethyl)benzene |

| Lithiated 2,3-Dihydrobenzofuran Derivative | 2-Bromopyridine | Pd(PPh₃)₄ | 2-((2,3-dihydrobenzofuran-7-yl)methyl)pyridine |

This table illustrates the versatility of the lithium-zinc transmetalation strategy in generating functionalized organozinc intermediates for cross-coupling reactions. The data is based on findings reported in the literature.

Magnesium-Zinc (B8626133) Transmetalation with Grignard Reagents

The use of Grignard reagents (organomagnesium halides) as precursors for zinc thiophene bromide derivatives via magnesium-zinc transmetalation is another powerful synthetic tool. youtube.com Grignard reagents, discovered by Victor Grignard, are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. acs.org While highly useful, their reactivity can sometimes be excessive. Transmetalation to zinc tempers this reactivity, affording more selective organozinc reagents. nih.govlibretexts.org

A significant advancement in this area is the use of lithium chloride (LiCl) to facilitate the initial formation of the Grignard reagent from aryl or heteroaryl halides. nih.govthieme-connect.com The presence of LiCl activates the magnesium metal, allowing the insertion to occur under milder conditions and with a higher tolerance for various functional groups. thieme-connect.com

The process can be performed as a one-pot synthesis. Magnesium turnings are activated with LiCl, and the thienyl bromide derivative is added to form the Grignard reagent. Subsequent in situ transmetalation with zinc chloride yields the corresponding thienylzinc halide. nih.govthieme-connect.com This method has been successfully applied to the synthesis of functionalized thienylzinc reagents. For example, 2,5-dichlorothiophene (B70043) can undergo a regioselective mono-insertion of magnesium in the presence of LiCl, followed by transmetalation to zinc. The resulting organozinc species can then be used in Negishi cross-coupling reactions to yield arylated thiophenes. thieme-connect.com This mixed-metal approach, using magnesium in the presence of both LiCl and ZnCl₂, is an advantageous procedure for preparing aryl and heteroaryl zinc reagents that bear sensitive functionalities. nih.gov

Table 2: Synthesis of a Functionalized Thiophene via Mg-Zn Transmetalation thieme-connect.com

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Final Product | Yield |

| 2,5-Dichlorothiophene | 1. Mg, LiCl | 5-Chloro-2-thienylmagnesium chloride | 2. ZnCl₂ 3. Aryl Iodide, Pd-catalyst | 2-Aryl-5-chlorothiophene | 82% |

This table details a specific example of the LiCl-mediated magnesium insertion followed by zinc transmetalation for the synthesis of a substituted thiophene, based on published research findings.

Flow Chemistry Techniques for Organozinc Thiophene Synthesis

The application of continuous flow chemistry to the synthesis of organozinc reagents, including thiophene derivatives, represents a significant advancement over traditional batch processing. nih.govspringernature.com Flow chemistry offers numerous advantages, such as enhanced heat and mass transfer, improved safety for exothermic and unstable reagents, and the potential for streamlined, automated production. researchgate.net These benefits directly address many of the challenges associated with the preparation of organozinc compounds, which can be labor-intensive, exothermic, and sensitive to air and moisture. nih.govspringernature.com

In a typical flow setup for organozinc synthesis, a solution of a thienyl bromide is pumped through a heated column packed with metallic zinc. nih.gov The controlled temperature and high surface area contact within the reactor facilitate the efficient oxidative addition of zinc to the carbon-bromine bond, generating the thienylzinc bromide in a continuous stream. nih.govspringernature.com This "on-demand" synthesis provides a solution of the reagent with a reproducible concentration, ready for immediate use in subsequent reactions. nih.govresearchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis of Organozinc Reagents

| Feature | Batch Synthesis | Flow Synthesis |

| Process Type | Discontinuous | Continuous, On-demand nih.govspringernature.com |

| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio researchgate.net |

| Safety | Potential for exotherm accumulation | Improved safety, better control over exotherms nih.govresearchgate.net |

| Scalability | Complex, requires larger reactors | Simpler, by extending operation time ("scaling out") researchgate.net |

| Reproducibility | Can be variable | High, provides clean solutions with reproducible concentrations nih.gov |

| Integration | Requires isolation/transfer of intermediates | Easily "telescoped" with subsequent reaction steps researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Zinc Thiophene Complexes

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. rsc.orgubc.ca For a compound like zinc;2H-thiophen-2-ide;bromide, a single crystal X-ray diffraction study would reveal the coordination number and geometry of the zinc atom. Zinc(II) complexes commonly exhibit tetrahedral, trigonal bipyramidal, or octahedral geometries. researchgate.netekb.egnih.gov The analysis would also provide accurate measurements of the Zn-C, Zn-Br, and any other coordinate bond lengths and angles. researchgate.netaps.org Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the packing of the molecules in the crystal lattice. ekb.eg

Table 3: Representative Coordination Geometries of Zinc(II) Complexes Determined by Single Crystal X-ray Diffraction

| Complex Type | Coordination Number | Geometry |

| Zinc-Benzimidazole Complex | 4 | Distorted Tetrahedral |

| Zinc-Salphen Complex | 4 | Square Planar |

| Zinc-Pyrazolylborate Complex | 4 and 6 | Tetrahedral and Octahedral |

This table showcases examples of coordination geometries found in various zinc complexes and is not specific to the title compound.

For materials that can be processed into thin films, such as certain zinc-thiophene polymers, thin-film X-ray diffraction (XRD) provides valuable information about the molecular ordering and orientation within the film. nist.govnih.govresearchgate.netmdpi.comucl.ac.uk The presence of sharp diffraction peaks indicates a high degree of crystallinity. The position and intensity of these peaks can be used to determine the lattice parameters of the crystalline domains.

Of particular interest in thiophene-based materials is the presence of π-stacking, where the planar thiophene (B33073) rings of adjacent molecules stack on top of each other. This type of interaction is crucial for charge transport in organic electronic devices. Thin-film XRD can reveal the presence and orientation of these π-stacks. For instance, diffraction peaks corresponding to the lamellar spacing between polymer chains and the π-stacking distance can often be observed. nist.govnih.gov The degree of orientation of the crystalline domains with respect to the substrate can also be determined, which has a significant impact on the performance of thin-film devices.

Computational and Theoretical Investigations of Zinc Thiophene Bonding and Reactivity

Conformation Analysis and Dynamic Interconversion Modeling

The conformational landscape of zinc;2H-thiophen-2-ide;bromide, including the rotational barrier around the carbon-zinc bond and potential dynamic interconversions in solution, has not been a subject of published computational modeling. Such studies are crucial for understanding the reagent's behavior in solution, but the necessary research has not been performed for this specific compound.

Elucidation of Molecular Orbitals and Energy Levels (HOMO-LUMO Gap Analysis)

The determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, is a standard output of quantum chemical calculations. This information is critical for understanding a molecule's electronic properties and reactivity. While there are studies on the HOMO-LUMO gaps of various thiophene-containing oligomers and other zinc complexes, these values are highly dependent on the specific molecular structure. mdpi.comresearchgate.netresearchgate.net For instance, a study on thiophene-triazole co-oligomers showed that the HOMO-LUMO gap is sensitive to the connectivity of the thiophene (B33073) ring. researchgate.net In the absence of specific calculations for this compound, it is not possible to provide an accurate data table of its frontier orbital energies.

Simulation and Interpretation of Spectroscopic Data

While the simulation of spectroscopic data, such as NMR spectra, is a powerful tool for structure elucidation, there are no published examples of such simulations for this compound. The generation of a simulated spectrum would require prior knowledge of the optimized molecular geometry and electronic structure, which, as stated, is not available.

Reactivity Prediction and Reaction Pathway Assessment

The reactivity of organozinc reagents is a broad area of research, and it is known that they participate in various cross-coupling and addition reactions. beilstein-journals.org However, specific computational assessments of the reaction pathways for this compound, which would involve mapping potential energy surfaces for its reactions, are not present in the current body of scientific literature.

Mechanistic Studies of Transformations Involving Zinc Thiophene Bromide

Catalytic Cycle Analysis in Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, involves a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com This cycle efficiently couples an organozinc nucleophile with an organic halide electrophile.

The catalytic cycle begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a palladium(0) complex. youtube.comwikipedia.org This process involves the insertion of the palladium atom into the carbon-halogen bond, which increases the oxidation state of the metal from 0 to +2 and its coordination number. wikipedia.org The reactivity of the organic halide is a critical factor, with iodides and bromides being more reactive than chlorides.

The formation of the thienylzinc reagent itself, such as 3-bromo-2-thienylzinc bromide, is achieved through the direct oxidative addition of activated zinc (Zn*) into a carbon-bromine bond of a dibrominated thiophene (B33073). researchgate.net This process can be highly site-selective, allowing for the preparation of specific organozinc isomers from multifunctional precursors. researchgate.net

Once the thienylzinc reagent is formed and the palladium catalyst is activated, the substrate scope for the subsequent cross-coupling reaction is broad. Thienylzinc reagents can be coupled with a variety of (hetero)aryl halides and other electrophiles. researchgate.netnih.gov The reaction tolerates a wide range of functional groups due to the relatively low reactivity of organozinc compounds compared to other organometallics like Grignard or organolithium reagents. youtube.com

Table 1: Examples of Cross-Coupling Reactions with Thienylzinc Reagents

| Thienylzinc Reagent | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 3-Bromo-2-thienylzinc bromide | 4-Iodoanisole | Pd(dba)₂ / P(2-furyl)₃ | 3-Bromo-2-(4-methoxyphenyl)thiophene | 85% |

| 5-Bromo-2-thienylzinc bromide | 1-Iodonaphthalene | Pd(dba)₂ / P(2-furyl)₃ | 5-Bromo-2-(naphthalen-1-yl)thiophene | 82% |

| 2-Thienylzinc chloride | 4-Bromobenzonitrile | Pd(PPh₃)₄ | 4-(Thiophen-2-yl)benzonitrile | 96% |

This table is generated based on representative data from synthetic reports to illustrate the scope of the reaction.

Transmetalation is the step where the organic group from the organozinc compound is transferred to the palladium(II) center formed during oxidative addition. youtube.com In this process, the thienyl group from zinc;2H-thiophen-2-ide;bromide displaces the halide on the palladium complex. youtube.com This exchange of organic ligands from one metal to another is a crucial bond-forming step in the catalytic cycle. The zinc halide byproduct is released into the solution. The nature of the zinc species, which can exist as various complexes in solution, can influence the rate and efficiency of this step. researchgate.net The coordination environment around the zinc atom dictates the lability of the thienyl group and its ease of transfer to the palladium center. nih.gov

The general sequence is as follows: Ar-Pd(II)-X + Thienyl-Zn-Br → Ar-Pd(II)-Thienyl + X-Zn-Br

This step results in a diorganopalladium(II) complex, which carries both the organic group from the initial electrophile (Ar) and the thiophene moiety from the organozinc reagent. youtube.com

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org The diorganopalladium(II) intermediate (Ar-Pd(II)-Thienyl) undergoes a transformation where the two organic groups (the aryl and thienyl moieties) are coupled together, forming a new carbon-carbon bond. youtube.com Simultaneously, the palladium center is reduced from its +2 oxidation state back to its original +0 state, thus regenerating the active catalyst which can then enter another cycle. youtube.comyoutube.com

The newly formed biaryl product, an aryl-substituted thiophene, detaches from the metal center. youtube.com For this step to occur efficiently, the two organic groups typically need to be in a cis orientation to each other on the palladium complex. If they are trans, a trans-cis isomerization must occur before reductive elimination can proceed. youtube.com

Influence of Ligands, Solvents, and Counterions on Reaction Mechanisms

The efficiency and outcome of transformations involving zinc thiophene bromide are highly dependent on the reaction conditions. Ligands, solvents, and counterions each play a significant role in the catalytic cycle.

Ligands : The ligands coordinated to the palladium catalyst are critical. Phosphine ligands, for example, influence the electron density, steric environment, and stability of the palladium complexes. Electron-rich and bulky ligands can promote the oxidative addition step and stabilize the catalyst, while the specific choice of ligand can also affect the rate of reductive elimination. youtube.com

Solvents : The choice of solvent can have a profound effect on the reaction mechanism. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov Solvents can influence the solubility of the reagents, the stability of intermediates, and the rate of key steps. For instance, studies have shown that polar solvents can accelerate the oxidative addition of the organohalide to the zinc metal surface during the formation of the organozinc reagent itself. nih.gov The solvent also affects the aggregation and speciation of the organozinc reagent in solution, which in turn impacts its reactivity in the transmetalation step. nih.gov

Chemo-, Regio-, and Stereoselectivity in Organozinc Thiophene Reactions

Selectivity is a paramount concern in the synthesis of complex molecules, and reactions with thienylzinc reagents can be controlled to achieve high levels of precision.

Chemoselectivity : Organozinc reagents are known for their excellent chemoselectivity. hw.ac.uk They are generally tolerant of a wide array of functional groups, such as esters, nitriles, and ketones, in the coupling partner. This allows for the synthesis of highly functionalized thiophene derivatives without the need for extensive protecting group strategies.

Regioselectivity : The regioselectivity of these reactions is particularly important when dealing with substituted thiophenes. A notable example is the preparation of the organozinc reagent itself. Through the site-selective oxidative addition of activated zinc into one of two chemically equivalent or pseudo-equivalent carbon-bromine bonds in dibrominated thiophenes, specific isomers like 3-bromo-2-thienylzinc bromide or 5-bromo-2-thienylzinc bromide can be synthesized with high control. researchgate.net This regioselectivity in the formation of the reagent dictates the final position of coupling on the thiophene ring.

Stereoselectivity : While the core reaction involving the aromatic thiophene ring is not stereogenic, stereoselectivity becomes relevant when chiral centers are present in the substrates or when forming products with axial chirality. The formation of configurationally stable secondary organozinc reagents has been demonstrated, and their subsequent reaction with electrophiles can proceed with retention of configuration. nih.gov

Table 2: Regioselective Synthesis of Bromothienylzinc Bromide

| Starting Material | Reaction Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| 3,4-Dibromothiophene | Active Zinc, THF | 3-Bromo-4-thienylzinc bromide | High |

| 2,5-Dibromothiophene | Active Zinc, THF | 5-Bromo-2-thienylzinc bromide | High |

This table illustrates the high regiocontrol achievable during the formation of the organozinc reagent, based on findings in the literature. researchgate.net

Investigation of Side Reactions and Decomposition Pathways

While cross-coupling reactions with thienylzinc reagents are generally efficient, side reactions and decomposition pathways can occur, impacting the yield and purity of the desired product.

One common side reaction in cross-coupling is homo-coupling , where two molecules of the organozinc reagent couple to form a bithiophene, or two molecules of the organic halide couple. This is often more prevalent at higher temperatures or with certain catalyst systems.

The organozinc reagent itself can be subject to decomposition . Although more stable than many other organometallics, thienylzinc halides can decompose, especially in the presence of moisture or protic sources. Furthermore, the complex zinc-halide species present in the electrolyte solution can be intricate. researchgate.net In aqueous systems, side reactions at the zinc electrode, such as corrosion and the formation of byproducts like zinc sulfate (B86663) hydroxide, can lead to capacity fading in applications like zinc-bromine batteries, highlighting the potential for unwanted reactivity. mdpi.com Understanding the behavior and stability of the primary zinc bromide electrolyte and its various complex species is crucial to minimizing these undesirable pathways. researchgate.net

Spectroscopic and Computational Approaches to Mechanistic Elucidation

The elucidation of reaction mechanisms involving 2-thienylzinc bromide, especially in the context of widely-used Negishi cross-coupling reactions, relies heavily on a synergistic combination of spectroscopic techniques and computational modeling. These approaches provide a molecular-level understanding of the key steps, including oxidative addition, transmetalation, and reductive elimination, and help to rationalize experimental observations such as product distribution and reaction kinetics.

Spectroscopic methods offer a real-time window into the reacting system, allowing for the detection and characterization of transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for this purpose. While a complete, isolated 1H or 13C NMR spectrum of 2-thienylzinc bromide itself is not commonly reported in the literature due to its reactive nature and tendency to exist in equilibrium with other species in solution, in-situ NMR monitoring of reactions where it is a key reactant provides invaluable mechanistic data. For instance, the disappearance of signals corresponding to the starting materials and the appearance of new signals attributable to intermediates and products can be tracked over time.

Computational chemistry, primarily through Density Functional Theory (DFT) calculations, complements experimental findings by providing detailed energetic and structural information about the entire reaction coordinate. These calculations can map out the energy profiles of proposed mechanistic pathways, identifying the most likely transition states and intermediates. This theoretical insight is crucial for understanding the factors that control the selectivity and efficiency of a given transformation.

A pivotal area of investigation has been the transmetalation step, where the thienyl group is transferred from zinc to the palladium catalyst. DFT calculations have been employed to explore the transition state of this process, revealing the intricate dance of bond-breaking and bond-forming events. For example, studies have shown that a second transmetalation can sometimes compete with the desired reductive elimination step, leading to the formation of homocoupling byproducts. nih.gov Understanding the energetic barriers associated with these competing pathways is essential for designing reaction conditions that favor the desired cross-coupling product.

The following tables summarize key conceptual data derived from mechanistic studies of Negishi reactions, which are representative of transformations involving 2-thienylzinc bromide. While specific experimental data for this exact compound is scarce in publicly available literature, the tables illustrate the type of information that is generated through these combined spectroscopic and computational investigations.

Table 1: Representative Spectroscopic Data for Mechanistic Analysis of a Negishi-type Coupling Reaction

| Species | 1H NMR Chemical Shift (ppm, conceptual) | 13C NMR Chemical Shift (ppm, conceptual) | Key IR Stretching Frequencies (cm-1, conceptual) |

| 2-Thienylzinc Bromide | Thiophene protons: ~7.0-7.8 | Thiophene carbons: ~120-140 | C-H (thiophene): ~3100, C=C (thiophene): ~1500-1400 |

| Pd(0)Ln Complex | Ligand-specific signals | Ligand-specific signals | Ligand-specific bands |

| Oxidative Addition Product (Ar-Pd(II)-X(L)n) | Aryl protons shifted downfield | Aryl carbons shifted | Pd-X stretch, Ligand-specific bands |

| Transmetalation Intermediate (Ar-Pd(II)-Thienyl(L)n) | Signals for both aryl and thienyl groups on Pd | Signals for both aryl and thienyl carbons | Ligand-specific bands, new bands for Pd-C bonds |

| Cross-Coupled Product (Ar-Thienyl) | Characteristic signals for the coupled aromatic system | New set of signals for the biaryl structure | Characteristic aromatic C-H and C=C stretches |

Note: The data in this table is conceptual and intended to illustrate the types of spectroscopic changes observed during a cross-coupling reaction. Actual values would be highly dependent on the specific ligands, solvent, and reaction conditions.

Table 2: Conceptual DFT-Calculated Energetic Data for a Negishi Coupling Reaction Involving a Heteroarylzinc Reagent

| Mechanistic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol, conceptual) | Key Geometric Parameters (conceptual) |

| Reactants | Pd(0)L2 + Ar-X + Thienyl-ZnBr | 0 | - |

| Oxidative Addition | TSOA | +15 to +20 | Pd...X and Pd...CAr bond formation |

| Ar-Pd(II)-X(L)2 | -5 to -10 | Formed Pd-C and Pd-X bonds | |

| Transmetalation | TSTM | +10 to +15 (relative to previous intermediate) | Bridging thienyl group between Zn and Pd |

| Ar-Pd(II)-Thienyl(L)2 | -2 to +2 | Formed Pd-CThienyl bond | |

| Reductive Elimination | TSRE | +18 to +25 | CAr...CThienyl bond formation |

| Products | Ar-Thienyl + Pd(0)L2 | -20 to -30 | - |

Note: This table presents conceptual energy values to illustrate the typical energetic landscape of a catalytic cycle. The actual values are highly system-dependent.

The synergy between these experimental and theoretical approaches provides a powerful framework for the detailed investigation of reaction mechanisms. For transformations involving this compound, this dual strategy is indispensable for deciphering the complex interplay of factors that govern the reaction outcome, thereby paving the way for the development of more efficient and selective synthetic methodologies.

Applications of Zinc Thiophene Derivatives in Synthetic Organic Chemistry

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, and 2-thienylzinc bromide has proven to be an effective reagent in several key transformations.

The Negishi cross-coupling reaction stands as a powerful method for the formation of carbon-carbon bonds between organozinc reagents and various organic halides. mit.edu 2-Thienylzinc bromide is a commonly employed substrate in this reaction for the synthesis of aryl- and heteroaryl-thiophenes. researchgate.net This reaction typically utilizes a palladium or nickel catalyst to facilitate the coupling process. researchgate.netnih.govillinois.edu The general applicability of the Negishi coupling allows for the use of a wide array of aryl and heteroaryl halides, including those with both electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org

The reaction demonstrates broad substrate scope and is tolerant of numerous functional groups, such as esters, nitriles, and even unprotected indoles. organic-chemistry.orgorganic-chemistry.org The use of specific ligands, such as biaryldialkylphosphines like CPhos, has been shown to enhance the efficiency of the coupling by promoting the desired reductive elimination step and suppressing side reactions like β-hydride elimination. mit.edunih.govorganic-chemistry.org This methodology has proven to be a reliable tool for the construction of complex molecular architectures containing the thiophene (B33073) moiety. nih.govresearchgate.net

Table 1: Examples of Negishi Cross-Coupling Reactions with 2-Thienylzinc Bromide

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Product | Yield (%) |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(Thiophen-2-yl)benzonitrile | High |

| 2-Bromoanisole | Pd(OAc)₂ / CPhos | 2-(Thiophen-2-yl)anisole | High |

| Methyl 4-iodobenzoate | Pd(Ph₃P)₄ | Methyl 4-(thiophen-2-yl)benzoate | 73 |

| Methyl 2-iodobenzoate | Pd(Ph₃P)₄ | Methyl 2-(thiophen-2-yl)benzoate | 76 |

Data compiled from multiple research findings. nih.govacs.org

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. byjus.comwikipedia.orgorganic-chemistry.org While the traditional Reformatsky reaction utilizes α-halo esters, analogous transformations can be envisioned with thiophene-derived zinc reagents. The organozinc intermediate, often referred to as a Reformatsky enolate, is less reactive than corresponding Grignard or lithium reagents, which prevents undesired side reactions with the ester functionality. wikipedia.org

The reaction commences with the insertion of zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent. wikipedia.orgorganic-chemistry.org This reagent then adds to a carbonyl compound, and subsequent acidic workup yields the β-hydroxy ester. byjus.com The reaction can be carried out in various solvents, including diethyl ether, THF, and benzene (B151609). byjus.com Recent advancements have demonstrated that the reaction can be promoted by other metals and that it exhibits good functional group tolerance. nih.gov For instance, the reaction has been successfully employed in the total synthesis of natural products like prunustatin A. beilstein-journals.org

The Simmons-Smith reaction provides a stereospecific method for the synthesis of cyclopropanes from alkenes. wikipedia.org The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com This reagent adds to an alkene in a concerted fashion, preserving the stereochemistry of the double bond in the cyclopropane (B1198618) product. wikipedia.org

While the classic Simmons-Smith reaction uses unfunctionalized alkenes, the presence of a hydroxyl group on the substrate can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc reagent. wikipedia.org Modifications to the original procedure, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.org The reaction is generally sensitive to steric hindrance, with cyclopropanation occurring on the less hindered face of the alkene. wikipedia.org Cobalt-catalyzed versions of the Simmons-Smith reaction have been developed to achieve regioselectivity in the cyclopropanation of polyalkenes. researchgate.net

The regioselective functionalization of aromatic and heteroaromatic rings is a significant challenge in organic synthesis. The use of directing groups in combination with organozinc reagents offers a powerful strategy to achieve such selectivity. acs.org In a process known as Directed ortho Insertion (DoI), zinc dust in the presence of lithium chloride can selectively insert into a C-H or C-halogen bond positioned ortho to a directing group on an aromatic or heterocyclic ring. acs.org

This method allows for the preparation of polyfunctional zinc reagents that would be difficult to synthesize using other methods. acs.org A variety of directing groups, including esters, ketones, and amides, can be employed to guide the zinc insertion. The resulting organozinc reagents can then participate in subsequent reactions, such as Negishi cross-couplings, to introduce a wide range of substituents with high regiocontrol. acs.org This approach has been successfully applied to the functionalization of various aromatic and heterocyclic systems. rsc.org

High Functional Group Tolerance and Compatibility with Sensitive Moieties

A significant advantage of using organozinc reagents like 2-thienylzinc bromide is their remarkable tolerance for a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org This chemoselectivity allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Organozinc reagents are compatible with sensitive moieties such as esters, nitriles, amides, ketones, and even aldehydes. organic-chemistry.orgorganic-chemistry.org

The mild reaction conditions often employed with organozinc reagents further contribute to their high functional group tolerance. organic-chemistry.orgbeilstein-journals.org For example, the preparation of organozinc reagents via the direct insertion of zinc in the presence of lithium chloride can be performed at or near room temperature. organic-chemistry.org This compatibility is a key feature that distinguishes organozinc reagents from more reactive organometallic counterparts like organolithium or Grignard reagents. organic-chemistry.org

Table 2: Functional Group Compatibility of 2-Thienylzinc Bromide Reactions

| Functional Group | Compatibility | Reaction Type |

| Ester | High | Negishi Coupling, Reformatsky Reaction |

| Nitrile | High | Negishi Coupling |

| Ketone | High | Negishi Coupling (with appropriate catalyst) |

| Aldehyde | High | Negishi Coupling (with appropriate catalyst) |

| Amide | High | Negishi Coupling |

| Unprotected Indole | High | Negishi Coupling |

This table summarizes the general compatibility observed in various studies. organic-chemistry.orgorganic-chemistry.org

Tandem Reactions and Multicomponent Transformations

The unique reactivity and functional group tolerance of organozinc reagents make them ideal candidates for use in tandem reactions and multicomponent transformations. rsc.org Tandem reactions, which involve multiple bond-forming events in a single pot, offer a highly efficient approach to building molecular complexity. rsc.org Organozinc reagents can participate in a variety of tandem sequences, including additions, couplings, and cyclizations. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are another area where organozinc reagents have shown significant promise. beilstein-journals.orgmdpi.comyoutube.com The Mannich reaction, for example, can be adapted to a multicomponent format using organozinc reagents to generate α-branched amines. beilstein-journals.org This approach allows for the rapid assembly of complex amine structures from simple precursors. beilstein-journals.org The use of 2-thienylzinc bromide and its derivatives in such transformations provides access to a diverse range of thiophene-containing molecules with potential applications in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.com

No Scientific Data Available for "zinc;2H-thiophen-2-ide;bromide" in Lactide Polymerization

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research or data concerning the application of the specific chemical compound "this compound" as a catalyst in the ring-opening polymerization of lactides.

Extensive searches have been conducted to identify any studies, articles, or patents detailing the synthesis, characterization, or catalytic activity of this particular compound in the specified polymerization reaction. These searches have not yielded any relevant results. The scientific focus in the field of zinc-catalyzed ring-opening polymerization of lactides is currently on more complex zinc coordination complexes, often involving Schiff base, phenolate, or alkoxide ligands.

While there is research on various zinc-based catalysts for this process, and on the synthesis of other thiophene-containing organozinc reagents for different types of polymerization, a direct link to "this compound" for lactide polymerization could not be established.

Therefore, the generation of a scientifically accurate article on this specific topic, as requested, is not possible due to the absence of foundational research data.

Role of Zinc Thiophene Derivatives in Advanced Materials Science

Organic Field-Effect Transistors (OFETs) and Semiconducting Applications

Zinc(II) complexes incorporating thiophene-based ligands have emerged as a promising class of materials for organic field-effect transistors (OFETs), a key component in next-generation flexible electronics. rsc.orgrsc.org The integration of zinc into these organic structures allows for the creation of solution-processable semiconducting materials with high-performance characteristics. rsc.org

In a notable study, a new thiophene-based salphen-type ligand was synthesized and used to create zinc(II) and copper(II) complexes. rsc.orgrsc.org These metal-organic complexes were designed to exhibit ultra-close π-stacking interactions, a crucial factor for efficient charge transport in OFETs. rsc.org When fabricated into top-contact, bottom-gated OFETs, the solution-processed thin films of the zinc(II) complex demonstrated excellent p-type mobility, reaching up to 1.5 cm² V⁻¹ s⁻¹. rsc.orgrsc.org This high mobility is attributed to the favorable electronic properties and molecular ordering facilitated by the zinc ion within the conjugated ligand framework. rsc.org

The performance of these OFETs is influenced by the choice of the metal center. A comparison between the zinc and copper complexes revealed that the zinc-based material exhibited higher mobility. rsc.org This is likely due to the lower electronegativity of zinc compared to copper, which facilitates the formation and stabilization of charge carriers (holes) within the semiconducting material. rsc.org The ease of synthesis and the use of abundant, less expensive metals like zinc make these thiophene-based complexes particularly attractive for the development of low-cost, large-area flexible electronic devices. rsc.org Furthermore, the ability to process these materials from solution at low temperatures is a significant advantage over traditional vacuum deposition techniques, which are less compatible with flexible substrates. rsc.org The development of such high-performing, solution-processable metal-organic complexes opens up new avenues for their application in a wide range of electroactive devices. rsc.org

Conjugated Polymers and Optoelectronic Materials Development

Zinc thiophene (B33073) derivatives are pivotal in the synthesis of conjugated polymers, which are the cornerstone of many organic electronic and optoelectronic devices. rsc.orgrsc.org These polymers, characterized by a backbone of alternating single and double bonds, possess delocalized π-electron systems that give rise to their unique electronic and optical properties. rsc.org Polythiophenes, in particular, are a significant class of conjugated polymers known for their excellent environmental and thermal stability. cmu.edu

The incorporation of zinc into thiophene-containing structures provides a versatile route to new and improved conjugated materials. Thiophene-capped salen/salphen complexes with zinc, for instance, are explored as precursors for metallo-organic conducting polymers. rsc.org These materials are designed for applications in solution-processable electronics, where the metal atom plays a crucial role in modulating the material's electronic behavior. rsc.org

The synthesis of polythiophene derivatives can be achieved through various methods, including chemical oxidative coupling polymerization using reagents like iron(III) chloride. nih.gov However, the use of organometallic intermediates such as 2-thienylzinc bromide offers a more controlled approach to polymerization. sigmaaldrich.com This control is essential for producing regioregular polythiophenes, where the side chains are arranged in a specific, ordered manner, leading to improved material properties. cmu.edu The properties of these polymers can be finely tuned by modifying the substituents on the thiophene ring, which in turn affects their solubility, conductivity, and optical characteristics. rsc.orgnih.gov

The development of novel thiophene-based conjugated polymers is driven by the need for materials with tailored energy bandgaps (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). rsc.org By carefully designing the polymer structure, including the incorporation of metal complexes, researchers can control these energy levels to optimize performance in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgcmu.edu

Applications in Supercapacitors and Energy Storage Devices (e.g., Aqueous Zinc-Ion Hybrid Supercapacitors)

While direct applications of "zinc;2H-thiophen-2-ide;bromide" in supercapacitors are not extensively documented, the broader class of zinc compounds, including zinc bromide, plays a significant role in the burgeoning field of aqueous zinc-ion hybrid supercapacitors (ZHSCs). acs.orgresearchgate.net These energy storage devices are gaining attention because they combine the high energy density of batteries with the high power density and long cycle life of supercapacitors. researchgate.net

ZHSCs typically consist of a battery-type zinc anode and a capacitor-type cathode, often made of porous carbon-based materials. researchgate.net The zinc anode provides a high theoretical capacity, while the cathode enables rapid charge and discharge. researchgate.net One of the key challenges in the development of these devices is the formation of zinc dendrites on the anode during cycling, which can lead to performance degradation. acs.org

To address this, researchers are exploring various strategies, including the use of additives in the electrolyte. acs.org In one instance, ammonium (B1175870) acetate (B1210297) was used as a dual-functional additive in a zinc bromide hybrid supercapacitor to suppress dendrite growth and act as a pH buffer, resulting in a high coulombic efficiency of 99.2% and excellent cycling stability over 25,000 cycles. acs.org

Furthermore, zinc bromide itself can be used as the electrolyte in zinc-bromine batteries and has applications as a transparent radiation shield due to its high density and ability to not darken under radiation exposure. wikipedia.org In the context of supercapacitors, transition-metal sulfides, which can be synthesized using sulfurizing agents, are considered excellent electrode materials due to their large storage capacity and electrical conductivity. acs.org While not a direct application of the title compound, the study of zinc-based electrolytes and electrode materials provides a valuable framework for the potential integration of novel zinc-thiophene complexes into future energy storage systems.

Ligand Design for Metal-Organic Complexes with Tunable Electronic Properties

The design of ligands is a critical aspect in the development of metal-organic complexes with specific and tunable electronic properties. Thiophene-derived ligands, when coordinated with zinc(II), offer a versatile platform for creating complexes with diverse geometries and functionalities. researchgate.netnih.govacs.org

One area of active research involves the synthesis of zinc(II) complexes with thiophene-derived Schiff base ligands. researchgate.netnih.govacs.org The coordination of these ligands to the zinc center can result in complexes with distorted tetrahedral geometries. researchgate.netnih.gov The electronic properties and even the conformational structure of these complexes in solution can be influenced by the central metal ion and the counter ions, such as chloride or bromide. researchgate.net

These zinc-thiophene complexes have shown promise as catalysts in reactions like the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. nih.govacs.org The catalytic activity of these complexes highlights the potential to tune their electronic properties for specific chemical transformations. By modifying the structure of the thiophene-based ligand, it is possible to alter the coordination environment around the zinc ion, thereby influencing the complex's reactivity and catalytic performance. nih.gov

Furthermore, the incorporation of thiophene rings directly into the coordination sphere of metal-organic complexes can lead to materials with interesting photophysical properties and potential applications in sensors and optoelectronics. rsc.org The ability to systematically modify the ligand structure provides a powerful tool for fine-tuning the electronic and, consequently, the functional properties of the resulting zinc-based metal-organic complexes.

Ionothermal Synthesis of Microporous Polymers

Ionothermal synthesis is a method that utilizes ionic liquids or molten salts as both the solvent and template for the synthesis of porous materials. Zinc bromide has been identified as an effective mediator for the ionothermal synthesis of conjugated microporous polymers (CMPs). rsc.orgchemrxiv.orgrsc.org These materials are of interest due to their high porosity and semiconducting properties, making them suitable for applications in catalysis and energy storage. rsc.org

The process typically involves the cyclotrimerization of monomers, such as those containing acetyl or nitrile groups, in molten zinc bromide at high temperatures. rsc.orgchemrxiv.org This method offers a more environmentally friendly alternative to traditional syntheses that often rely on expensive and toxic transition metal catalysts like palladium. rsc.orgchemrxiv.org

Research has shown that using zinc bromide as the ionothermal medium can significantly broaden the range of monomers that can be polymerized compared to zinc chloride. rsc.orgchemrxiv.org Various monomers, including 1,4-diacetylbenzene (B86990) and 1,4-dicyanobenzene, have been successfully polymerized in molten zinc bromide to yield highly conjugated and microporous materials. rsc.orgchemrxiv.orgrsc.org The resulting polymers exhibit high surface areas, which is a critical characteristic for applications requiring accessible pores. chemrxiv.orgrsc.org

While the direct polymerization of "this compound" via this method has not been specifically reported, the demonstrated utility of zinc bromide as a general mediator for the synthesis of porous organic materials suggests its potential for polymerizing a wide array of functional monomers, including those based on thiophene. rsc.orgchemrxiv.org This approach opens up possibilities for creating novel thiophene-containing microporous polymers with tailored properties for various advanced applications.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of organozinc reagents, while effective, often involves methods that are not environmentally benign. The future of thienylzinc bromide synthesis lies in the development of greener and more sustainable methodologies.

Mechanochemical Synthesis: A promising solvent-free approach involves mechanochemistry, where mechanical force, rather than solvents, initiates the chemical reaction. beilstein-journals.orgbham.ac.uk This technique has been successfully applied to synthesize various organic compounds, including nitrogen-containing heterocycles and covalent organic frameworks (COFs). beilstein-journals.orgbham.ac.uk Research into the mechanochemical synthesis of 2-thienylzinc bromide from 2-bromothiophene (B119243) and zinc metal could significantly reduce solvent waste and energy consumption. The process could be monitored in real-time using techniques like Raman spectroscopy to understand the kinetics of formation. bham.ac.uk

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability for the synthesis of organozinc reagents. acs.orgresearchgate.netnih.govdp.techacs.org This method allows for precise control over reaction parameters, improved heat and mass transfer, and the on-demand generation of reagents, which is particularly beneficial for moisture-sensitive compounds like thienylzinc bromide. acs.orgdp.techacs.org Recent advancements have demonstrated the in-situ formation of a wide array of organozinc reagents in flow reactors, which are then immediately used in subsequent cross-coupling reactions. acs.orgnih.govresearchgate.net Adapting these flow protocols for 2-thienylzinc bromide could lead to safer and more efficient industrial-scale production.

Alternative Activation Methods: Research into novel methods for activating zinc metal is another key area. For instance, the use of cobalt catalysts and zinc dust has been shown to facilitate the synthesis of functionalized arylzinc compounds under mild conditions. researchgate.net Exploring similar catalytic systems for the preparation of 2-thienylzinc bromide could offer a more efficient alternative to traditional methods.

Elucidation of Complex Reaction Systems through Advanced Spectroscopic and Computational Tools

A deeper understanding of the structure, dynamics, and reaction mechanisms of 2-thienylzinc bromide in solution is essential for optimizing its applications.

Advanced Spectroscopy: In situ spectroscopic techniques are invaluable for monitoring reactions in real-time, providing insights into reaction progress and identifying transient intermediates. spectroscopyonline.comista.ac.at Techniques such as UV-vis, NMR, and X-ray absorption spectroscopy can be employed to study the complex equilibria, such as the Schlenk equilibrium, that organozinc reagents undergo in solution. wikipedia.orgchemrxiv.org For example, a recent study combined X-ray absorption spectroscopy with ab initio molecular dynamics to investigate the solvation states of various organozinc reagents, revealing the existence of multiple species in solution at room temperature. chemrxiv.org Similar studies on 2-thienylzinc bromide would provide crucial data on its solution-state structure and reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms and predicting the properties of organometallic compounds. nih.govnih.gov DFT calculations can provide detailed insights into the transition states and intermediates of reactions involving 2-thienylzinc bromide, such as cross-coupling reactions. researchgate.net These theoretical studies can also help in understanding structure-property relationships in materials derived from these reagents. nih.govrsc.org Combining computational predictions with experimental results will enable a more rational approach to designing new reactions and materials. nih.gov

Expansion of Catalytic Scope for Novel Bond Formations

2-Thienylzinc bromide is a versatile reagent in cross-coupling reactions, primarily for the formation of carbon-carbon bonds. Future research will focus on expanding its catalytic scope to forge new types of chemical bonds.

Novel Cross-Coupling Reactions: While Negishi coupling is a well-established application, there is potential to use 2-thienylzinc bromide in other cross-coupling reactions. nih.gov For example, exploring its use in C-N and C-S bond-forming reactions would open up new avenues for synthesizing important nitrogen- and sulfur-containing heterocycles. rsc.org The development of new palladium or nickel-based catalytic systems could enable these transformations. nih.govorganic-chemistry.org

Photoredox Catalysis: The integration of photoredox catalysis with organozinc chemistry presents an exciting opportunity. Light-mediated reactions could enable novel transformations of 2-thienylzinc bromide that are not accessible through traditional thermal methods. This could lead to the development of milder and more selective synthetic protocols.

The table below summarizes some of the key cross-coupling reactions where 2-thienylzinc bromide and related organozinc reagents have been utilized.

| Coupling Reaction | Catalyst/Reagent | Bond Formed | Application Example |

| Negishi Coupling | Palladium or Nickel Catalyst | C-C | Synthesis of biaryls and polythiophenes researchgate.netnih.gov |

| Kumada Coupling | Palladium or Nickel Catalyst | C-C | Polymerization of thiophene-based monomers nih.gov |

| Acylation | Copper Catalyst | C-C(O) | Synthesis of ketones researchgate.net |

| C-N Coupling | Palladium Catalyst | C-N | Potential for synthesis of nitrogen-containing heterocycles rsc.org |

| C-S Coupling | Nickel Catalyst | C-S | Potential for synthesis of thioethers and other sulfur compounds nih.gov |

Rational Design of Zinc Thiophene (B33073) Architectures for Tailored Material Performance

Thiophene-containing materials, particularly polymers, are of great interest for applications in organic electronics and optoelectronics due to their unique properties. numberanalytics.comresearchgate.net 2-Thienylzinc bromide serves as a key building block for the synthesis of these materials.

Polymer Synthesis and Functionalization: The rational design of polythiophenes and other polymers derived from 2-thienylzinc bromide can lead to materials with tailored electronic and optical properties. researchgate.net By carefully selecting monomers and controlling the polymerization process, it is possible to tune properties such as conductivity, bandgap, and charge carrier mobility. nih.govnumberanalytics.comnih.gov Future work will involve synthesizing novel functionalized thiophene monomers and using them to create polymers with enhanced performance in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.com

Metal-Organic Frameworks (MOFs): Zinc-based MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net Incorporating thiophene-based linkers, which can be synthesized from precursors like 2-thienylzinc bromide, into zinc MOFs could lead to new materials with interesting electronic properties and sensing capabilities. researchgate.net The rational design of these MOFs, guided by computational simulations, can lead to structures with high selectivity for specific molecules. nih.govresearchgate.net

Exploration of Unconventional Reactivity Modes of Organozinc Thiophenes

Beyond their established roles in cross-coupling and as material precursors, there is a growing interest in exploring the less conventional reactivity of organozinc thiophenes.

Single Electron Transfer (SET) Processes: Organozinc reagents can participate in SET reactions, which can lead to radical-mediated transformations. Investigating the SET reactivity of 2-thienylzinc bromide could uncover new reaction pathways for the functionalization of thiophenes.

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and a Lewis base can lead to the formation of an FLP, which can activate small molecules. Exploring the potential of 2-thienylzinc bromide to act as a component of an FLP system could lead to new catalytic applications.

Barbier-type Reactions: The Barbier reaction involves the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal. libretexts.org Investigating Barbier-type reactions with 2-bromothiophene and various electrophiles in the presence of zinc could provide a direct and efficient route to functionalized thiophenes, bypassing the pre-formation of the organozinc reagent. libretexts.org

By pursuing these future research directions, the scientific community will continue to unlock the full potential of 2-thienylzinc bromide and related organozinc thiophenes, paving the way for innovations in synthesis, catalysis, and materials science.

Q & A

Q. What are the environmental and safety considerations when handling ZnBr₂ in laboratory settings?

- Methodological Answer : ZnBr₂ is hygroscopic and corrosive, requiring storage in airtight containers with desiccants (e.g., anhydrous CaCl₂) . Waste management should prioritize polymer sorbents (e.g., AquaSorbe 2212, Instasorb) for solidification, as shown in Table 3-7, which achieved >95% retention of aqueous ZnBr₂ . Always use fume hoods to avoid inhalation of bromine vapors, which can cause respiratory distress .

Advanced Research Questions

Q. How do iron impurities in ZnBr₂ solutions derived from industrial-grade ZnSO₄ affect electrochemical performance in zinc-bromine batteries?

- Methodological Answer : Trace iron (Fe²⁺/Fe³⁺) in ZnBr₂ electrolytes can catalyze parasitic reactions, reducing Coulombic efficiency. Quantify impurities via inductively coupled plasma mass spectrometry (ICP-MS) and mitigate them by pre-treating ZnSO₄ with chelating resins or recrystallization . Electrochemical impedance spectroscopy (EIS) can correlate impurity levels with charge-transfer resistance .

Q. What experimental strategies resolve contradictions in solubility data for ZnBr₂ across different solvent systems?

- Methodological Answer : Discrepancies arise from hydration states and solvent polarity. For example, ZnBr₂ forms diethyl ether solvates (e.g., ZnBr₂·2(C₂H₅)₂O) with distinct vapor pressure profiles, as shown in vapor pressure vs. temperature studies . Use Karl Fischer titration to quantify water content in hygroscopic samples and differential scanning calorimetry (DSC) to identify phase transitions .

Q. How can sorbent performance for ZnBr₂ waste solidification be optimized under varying pH and ionic strength conditions?

- Methodological Answer : Evaluate sorbents like QuickSolid and WasteLock using Table 3-2 and 3-3 data, which highlight water sorption capacities under acidic (pH 2–4) vs. neutral conditions . For radioactive waste streams, prioritize sorbents with high cation-exchange capacity (e.g., Aquadox HP) to immobilize Zn²⁺ and Br⁻ ions simultaneously .

Q. What role does 2H-thiophen-2-ide bromide play in organometallic synthesis, and how does its reactivity compare to traditional Grignard reagents?

- Methodological Answer : 2H-thiophen-2-ide bromide (as a magnesium complex) acts as a nucleophile in cross-coupling reactions, but its electron-deficient thiophene ring may reduce reactivity compared to phenylmagnesium bromide. Characterize intermediates via ¹H NMR and FTIR to track ligand substitution kinetics .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in ZnBr₂ density-concentration calibration curves reported in literature?

- Methodological Answer : Density measurements are sensitive to temperature and impurities. Use a high-precision densitometer and reference the 1994 calibration curve (density vs. molarity for pure ZnBr₂ solutions) as a baseline . For contaminated samples, apply corrections using ICP-MS-determined impurity concentrations .

Q. Why do different polymer sorbents exhibit conflicting ZnBr₂ retention efficiencies in waste solidification studies?

- Methodological Answer : Sorbent performance depends on pore size, surface functional groups, and ionic strength. For instance, AquaSorbe 2212 outperforms Instasorb in high-salinity conditions due to its sulfonic acid groups, which enhance Zn²⁺ binding (Table 3-1 vs. 3-8) . Always validate sorbent selection using site-specific waste composition data.

Methodological Best Practices

- Synthesis : For battery-grade ZnBr₂, adopt the isopropyl alcohol-mediated synthesis to avoid aggressive splashing during evaporation .

- Structural Analysis : Combine XRD with Raman spectroscopy to distinguish between monomeric and polymeric ZnBr₂ forms in solution .

- Safety : Implement a QA/QC protocol aligned with Appendix B of for radioactive ZnBr₂ waste handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products